molecular formula C5H7N5O B3327382 6-Amino-7,8-dihydro-1H-purin-8-ol CAS No. 33925-00-7

6-Amino-7,8-dihydro-1H-purin-8-ol

Cat. No.: B3327382
CAS No.: 33925-00-7
M. Wt: 153.14 g/mol
InChI Key: LUXIZJIKGXSOTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity: 6-Amino-7,8-dihydro-1H-purin-8-ol (CAS: 21149-26-8), also known as 8-hydroxyadenine, is a purine derivative with the molecular formula C₅H₅N₅O (molecular weight: 151.13 g/mol). Its structure features an amino group at position 6, a hydroxyl group at position 8, and a partially saturated purine ring system (7,8-dihydro configuration) .

Nomenclature Notes: Discrepancies in numbering (e.g., "7,8-dihydro" vs. "7,9-dihydro" in synonyms) arise from tautomerism or alternative IUPAC interpretations. For clarity, the correct IUPAC name is 6-amino-7H-purin-8-ol, emphasizing the hydroxyl group at position 8 and the unsaturated nitrogen at position 7 .

Applications: The compound is investigated as a Toll-like receptor 7 (TLR7) agonist in immunostimulant therapies, as evidenced by patents filed by Bristol-Myers Squibb . Its structural versatility allows derivatization for enhanced bioactivity.

Properties

IUPAC Name

6-amino-8,9-dihydro-7H-purin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5O/c6-3-2-4(8-1-7-3)10-5(11)9-2/h1,5,9,11H,(H3,6,7,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXIZJIKGXSOTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)NC(N2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-7,8-dihydro-1H-purin-8-ol typically involves multi-step reactions. One common method includes the reduction of 8-hydroxyadenine using sodium dithionite under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reactors and continuous monitoring of reaction parameters to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

6-Amino-7,8-dihydro-1H-purin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium dithionite for reduction, various oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions include various purine derivatives, which can have different functional groups attached to the purine ring, altering their chemical and biological properties .

Scientific Research Applications

Chemical Synthesis and Research Applications

Precursor in Organic Synthesis
6-Amino-7,8-dihydro-1H-purin-8-ol serves as a crucial precursor for synthesizing other purine derivatives. These derivatives are vital in numerous chemical reactions and studies due to their diverse biological activities.

Mechanistic Studies
Research has shown that this compound can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions enable the formation of different derivatives that can be utilized in further studies to understand their reactivity and biological properties.

Biological Significance

Role in Nucleic Acids
This compound is being studied for its potential role in DNA and RNA structures. It has been observed to interact with enzymes involved in nucleic acid metabolism, which could have implications for understanding genetic processes.

Cytotoxicity and Anticancer Properties
Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of murine mammary carcinoma cells and human colorectal adenocarcinoma cells . The mechanism of action appears to involve the inhibition of DNA biosynthesis, making it a potential candidate for developing new antitumor agents .

Medicinal Applications

Antiviral and Anticancer Drug Development
Ongoing research is exploring the therapeutic potential of this compound as an antiviral agent and an anticancer drug. Its ability to inhibit specific enzymes involved in DNA replication suggests it could be effective against certain types of cancers .

Case Study: Cytotoxicity in Cancer Models
In a notable study involving multiple myeloma (MM) cell lines, this compound demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. The compound's effects were further enhanced when combined with phosphodiesterase inhibitors, suggesting a synergistic mechanism that warrants further investigation .

Industrial Applications

Pharmaceutical Production
The compound is also utilized in the pharmaceutical industry for producing various drugs due to its stability and reactivity. Its derivatives are being explored for their potential use in formulating new medications targeting various diseases .

Mechanism of Action

The mechanism of action of 6-Amino-7,8-dihydro-1H-purin-8-ol involves its interaction with various molecular targets and pathways. It can bind to enzymes and other proteins, affecting their activity and function. In the context of its potential anticancer properties, it may inhibit the activity of certain enzymes involved in DNA replication and repair, leading to the death of cancer cells .

Comparison with Similar Compounds

Structural and Functional Differences

Key purine derivatives are compared below based on substituents, physicochemical properties, and biological roles.

Compound Name CAS Molecular Formula Substituents Key Properties Biological Role/Applications
6-Amino-7,8-dihydro-1H-purin-8-ol 21149-26-8 C₅H₅N₅O 6-amino, 8-hydroxy Water solubility: Moderate; Stability: Susceptible to oxidation TLR7 agonist (immunostimulant research)
8-Oxo-7,8-dihydroguanine (8-OH-Gua) - C₅H₅N₅O₂ 8-oxo Oxidative DNA lesion; Stability: Degrades under alkaline conditions Biomarker for oxidative stress
6-Amino-7,9-dihydro-8H-purine-8-thione 7390-62-7 C₅H₅N₅S 6-amino, 8-thione Higher lipophilicity vs. hydroxyl analog; Reactivity: Thiol-disulfide exchange Chemical intermediate; potential antiviral
8-Methyl-7H-purin-6-ol 30467-02-8 C₆H₆N₄O 8-methyl, 6-hydroxy Soluble in polar solvents (water, alcohols); Melting point: 288–289°C Nucleic acid metabolism studies
6-Amino-1H-purine-2,8(3H,7H)-dione 30377-37-8 C₅H₅N₅O₂ 2,8-dione, 6-amino Dual keto groups; Enhanced hydrogen bonding capacity Research on purine catabolism disorders

Key Findings from Comparative Studies

Bioactivity Modulation: The 8-hydroxy group in this compound is critical for TLR7 binding, whereas 8-thione derivatives (e.g., 7390-62-7) exhibit altered receptor affinity due to sulfur’s electronegativity .

Stability and Reactivity: 8-OH-Gua (8-oxo-7,8-dihydroguanine) is prone to further oxidation, unlike this compound, which is stabilized by the amino group at position 6 . Thione analogs (e.g., 7390-62-7) demonstrate greater chemical stability under reducing conditions compared to hydroxylated purines .

Pharmacological Potential: Derivatives of this compound with adamantane carboxamide groups (e.g., compound 8a in ) show enhanced TLR7 agonist activity (31% yield in synthesis), highlighting the role of steric bulk in receptor interaction . 8-Methyl-7H-purin-6-ol’s structural similarity to hypoxanthine makes it a candidate for studying purine salvage pathways .

Q & A

Q. Characterization :

  • NMR (¹H/¹³C) to confirm regiochemistry and substitution patterns.
  • Mass Spectrometry (ESI-MS) for molecular weight validation.
  • X-ray Crystallography (if crystalline) for structural elucidation .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., immunostimulant vs. cytotoxic effects)?

Methodological Answer:
Contradictions often arise from assay conditions or impurity profiles. Key steps:

Purity Validation : Use HPLC (>95% purity) to exclude confounding impurities.

Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., TLR7-positive vs. negative).

Mechanistic Profiling : Compare activity in TLR7 knockout models vs. wild-type to confirm target specificity .

Meta-Analysis : Cross-reference datasets using statistical tools (e.g., PCA) to identify outliers or methodological biases .

Basic Question: What analytical techniques are critical for distinguishing tautomeric forms of this compound?

Methodological Answer:
Tautomerism in purines complicates structural assignments. Recommended approaches:

  • Dynamic NMR : Monitor proton shifts at variable temperatures to detect tautomeric equilibria.
  • IR Spectroscopy : Identify carbonyl (C=O) vs. enol (O-H) stretches.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict stable tautomers and compare with experimental data .

Advanced Question: How does this compound act as a Toll-like Receptor 7 (TLR7) agonist, and what experimental models validate its mechanism?

Methodological Answer:
The compound binds TLR7’s endosomal domain, triggering MyD88-dependent NF-κB signaling. Key validation steps:

In Vitro : Luciferase reporter assays in HEK-Blue™ hTLR7 cells to measure NF-κB activation.

Cytokine Profiling : ELISA for IFN-α/IL-6 in human PBMCs.

In Vivo : Murine models of viral infection (e.g., influenza) to assess adjuvant efficacy vs. placebo .

Basic Question: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for powder handling to avoid inhalation.
  • Spill Management : Neutralize with 10% sodium bicarbonate, then absorb with inert material (e.g., vermiculite).
  • Waste Disposal : Incinerate at >800°C for halogen-free compounds; consult local regulations for halogenated analogs .

Advanced Question: What strategies optimize the solubility and bioavailability of this compound for in vivo studies?

Methodological Answer:

  • Salt Formation : React with HCl or citrate to improve aqueous solubility.
  • Nanoparticle Encapsulation : Use PLGA or liposomal carriers for sustained release.
  • Prodrug Design : Introduce ester or phosphate groups hydrolyzed in vivo.
  • Pharmacokinetic Profiling : Monitor plasma half-life via LC-MS/MS in rodent models .

Basic Question: How can researchers validate the stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; analyze degradation via HPLC.
  • Photostability : Expose to UV light (ICH Q1B guidelines) and monitor photoproducts.
  • Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) and store at -80°C .

Advanced Question: How do structural modifications (e.g., halogenation) alter the compound’s bioactivity and metabolic profile?

Methodological Answer:

  • Halogenation : Introduce Cl/Br at position 8 to enhance TLR7 binding affinity (see patent derivatives ).
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and track metabolites via UPLC-QTOF.
  • SAR Studies : Compare IC₅₀ values of analogs to identify critical functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-7,8-dihydro-1H-purin-8-ol
Reactant of Route 2
6-Amino-7,8-dihydro-1H-purin-8-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.